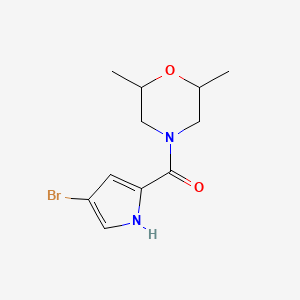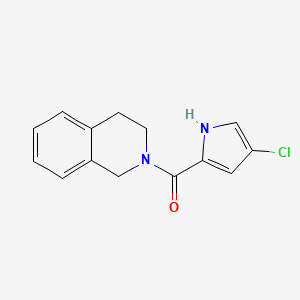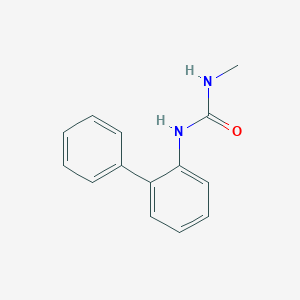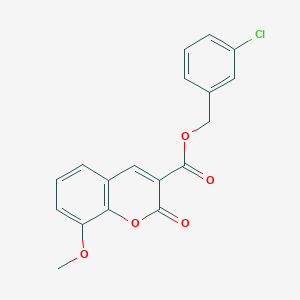
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDPMM is a synthetic molecule that belongs to the class of pyrrole derivatives and is known for its unique chemical properties.
作用機序
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity by binding to specific targets in cells and altering their function. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth. (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
実験室実験の利点と制限
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. It also possesses potent biological activity, making it an attractive target for drug development. However, one limitation is that the synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry. Another limitation is that the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, which makes it difficult to optimize its biological activity.
将来の方向性
There are several future directions for the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in cancer cells and bacteria. This will provide insight into how (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity and may lead to the development of more potent analogs. Another direction is to explore the potential applications of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in other fields such as material science and catalysis. This may lead to the development of new materials and catalysts with unique properties. Overall, the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has the potential to lead to significant advances in various fields.
合成法
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized by reacting 4-bromo-2-pyrrolidinone with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate that is subsequently converted to (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone through further chemical reactions. The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit antimicrobial activity against several bacterial strains. In material science, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a catalyst for various chemical reactions.
特性
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-14(6-8(2)16-7)11(15)10-3-9(12)4-13-10/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKYXMIOSYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)


![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)


![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
